

In Silico ADMET Profiling of 2-(Pyrrolidin-1-yl)phenol: A Technical Guide

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Compound of Interest

Compound Name: **2-(Pyrrolidin-1-yl)phenol**

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Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of **2-(Pyrrolidin-1-yl)phenol**, a novel small molecule with potential pharmacological applications. In the absence of direct experimental data, this document outlines a structured approach utilizing established in silico methodologies to forecast the compound's pharmacokinetic and toxicological properties. This guide details the computational protocols for ADMET prediction and presents the resulting quantitative data in structured tables. Furthermore, it visualizes the in silico ADMET workflow and potential metabolic pathways using Graphviz diagrams, offering a robust framework for the initial assessment of **2-(Pyrrolidin-1-yl)phenol** in early-stage drug discovery.

Introduction

2-(Pyrrolidin-1-yl)phenol is a synthetic organic compound featuring a phenol ring substituted with a pyrrolidine moiety. The combination of these chemical features suggests potential biological activity, making it a molecule of interest for further investigation. Early assessment of ADMET properties is critical in the drug discovery pipeline to identify and mitigate potential liabilities that could lead to late-stage attrition.^[1] In silico modeling provides a rapid and cost-effective means to predict these properties, guiding lead optimization and reducing the reliance on extensive experimental testing in the initial phases.^{[2][3][4]} This guide presents a hypothetical, yet representative, in silico ADMET analysis for **2-(Pyrrolidin-1-yl)phenol**.

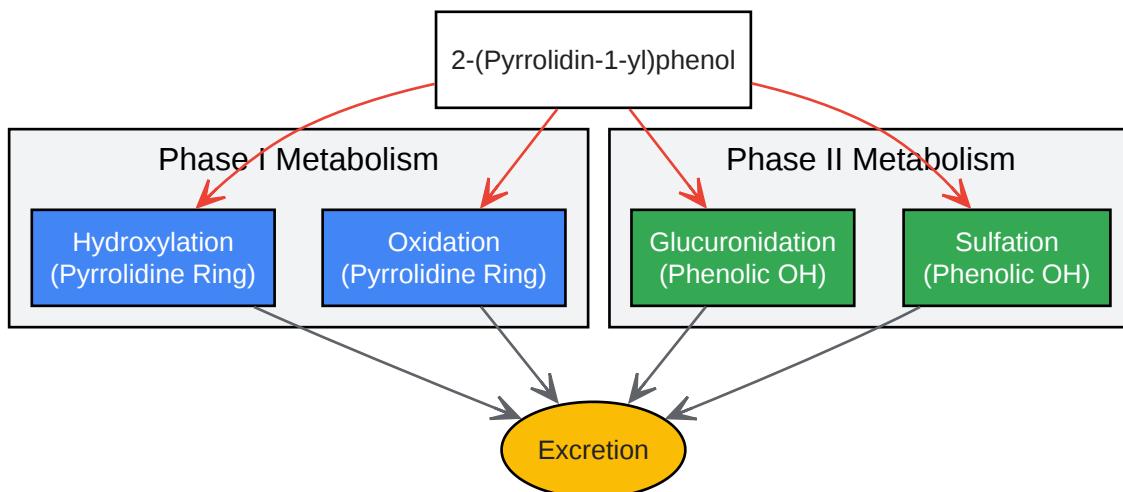
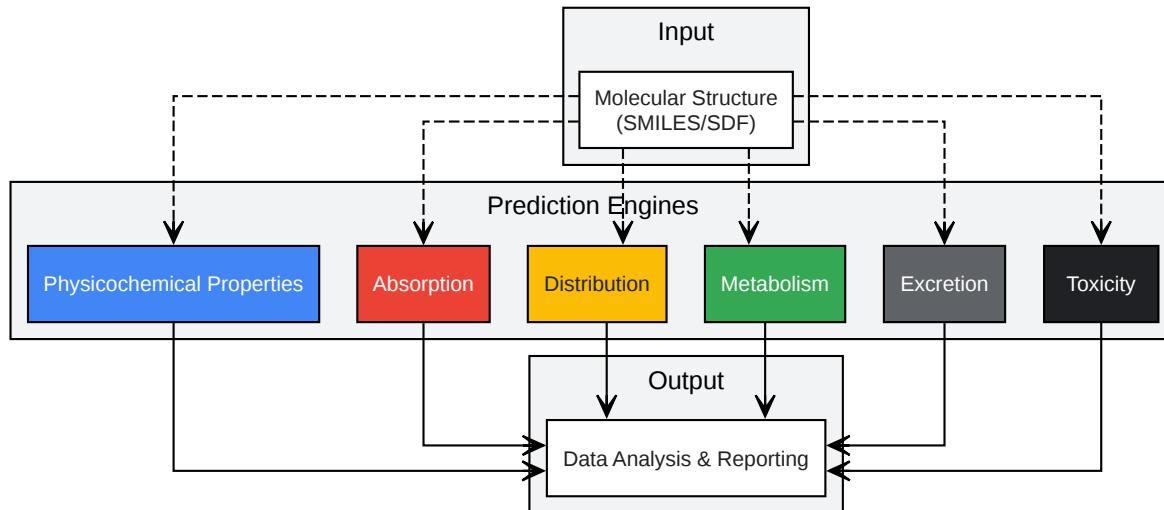
Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its ADMET profile. The computed properties for **2-(Pyrrolidin-1-yl)phenol** are summarized below.

Property	Value	Source
Molecular Formula	C10H13NO	PubChem[5]
Molecular Weight	163.22 g/mol	PubChem[5]
XLogP3	2.2	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	1	PubChem[5]
Rotatable Bond Count	1	PubChem[5]
Polar Surface Area	23.5 Å ²	PubChem[5]

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties.



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